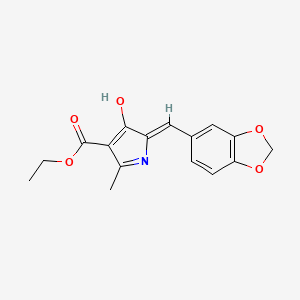
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine, also known as ML352, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine exerts its effects by inhibiting PDE10A, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This leads to the activation of downstream signaling pathways that are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuroprotection.
Biochemical and physiological effects:
Studies have shown that 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has a number of biochemical and physiological effects, including increased levels of cAMP and cGMP, enhanced synaptic plasticity, and neuroprotection against oxidative stress and excitotoxicity. 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has also been shown to reduce inflammation and improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is its specificity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological and pathological processes. However, one limitation of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine, including the development of more potent and selective PDE10A inhibitors, the investigation of its effects on other intracellular signaling pathways, and the evaluation of its therapeutic potential in clinical trials. Additionally, studies are needed to further elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine.
Métodos De Síntesis
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 3,4-dimethoxyaniline to form an intermediate product. This intermediate product is then reacted with piperidine to yield 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. Inhibition of PDE10A has been shown to have beneficial effects in animal models of Parkinson's disease, schizophrenia, and Huntington's disease.
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c1-26-18-8-6-14(11-19(18)27-2)23-15-4-3-9-24(12-15)20(25)13-5-7-16(21)17(22)10-13/h5-8,10-11,15,23H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHWVJDYBUGHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=C(C=C3)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6135825.png)
![1-(4-methoxyphenyl)-4-[4-(pentyloxy)benzoyl]piperazine](/img/structure/B6135831.png)
![2,4,6-trimethyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6135833.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)